molecular formula C13H11N3O2 B12570183 3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde

Cat. No.: B12570183
M. Wt: 241.24 g/mol
InChI Key: RQJZQJOJNXCKMZ-VIZOYTHASA-N
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Description

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring, a hydrazone linkage, and a hydroxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-pyridinecarboxaldehyde with hydrazine hydrate as the condensing agent. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent used.

Scientific Research Applications

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can enhance its biological activity. Additionally, its aromatic rings enable it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde is unique due to its specific combination of a pyridine ring, hydrazone linkage, and hydroxyphenyl group. This structure provides it with distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable metal complexes and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde

InChI

InChI=1S/C13H11N3O2/c17-9-11-5-6-14-8-12(11)16-15-7-10-3-1-2-4-13(10)18/h1-9,16,18H/b15-7+

InChI Key

RQJZQJOJNXCKMZ-VIZOYTHASA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=C(C=CN=C2)C=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=CN=C2)C=O)O

Origin of Product

United States

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